BenchChemオンラインストアへようこそ!

3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Medicinal Chemistry CB1 Antagonist Structure-Activity Relationship

Procure the exact 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole reference standard covered by foundational Solvay CB1 antagonist patents. The unique 4-chlorophenyl and 1-tosyl substitution pattern is critical for lipophilicity (XLogP3 5.7), halogen bonding probes, and modular synthetic strategies. Generic diaryl pyrazoles or non-tosylated analogs cannot replicate its pharmacophoric properties or serve as a valid benchmark for CNS-penetrant ligand programs.

Molecular Formula C22H18Cl2N2O2S
Molecular Weight 445.36
CAS No. 394232-44-1
Cat. No. B2739880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
CAS394232-44-1
Molecular FormulaC22H18Cl2N2O2S
Molecular Weight445.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H18Cl2N2O2S/c1-15-2-12-20(13-3-15)29(27,28)26-22(17-6-10-19(24)11-7-17)14-21(25-26)16-4-8-18(23)9-5-16/h2-13,22H,14H2,1H3
InChIKeyOLFZBHDQIRKBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole (CAS 394232-44-1): Chemical Profile and Procurement Baseline


3,5-Bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole (CAS 394232-44-1) is a synthetic, 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazole (pyrazoline) derivative [1]. Its structure features two 4-chlorophenyl groups at positions 3 and 5, and a p-toluenesulfonyl (tosyl) group at position 1 of a partially saturated pyrazole ring [1]. This compound lies within the chemical space claimed in foundational patent families for cannabinoid CB1 receptor antagonists [2]. It is primarily utilized as a specialized building block in medicinal chemistry and as a reference standard for developing centrally-acting pyrazoline scaffolds [2].

Procurement Risks for 3,5-Bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole: Why Generic Pyrazoline Substitution is Not Straightforward


Substituting this compound with a generic 'diaryl pyrazoline' or 'tosyl pyrazole' analog is highly inadvisable due to the critical interplay of its three structural features. The 4,5-dihydro-1H-pyrazole core is a distinct chemical entity from the fully aromatic 1H-pyrazole, exhibiting different ring-puckering, tautomeric equilibria, and reactivity [1]. The presence and precise halogen substitution pattern (4-chlorophenyl vs. 4-bromophenyl, 4-methylphenyl, or unsubstituted phenyl) dramatically influences lipophilicity (calculated XLogP3-AA = 5.7 [2]), target binding kinetics, and metabolic stability, as established in detailed SAR studies of related CB1 antagonist series [1]. Finally, the 1-tosyl group is not merely a protecting group; it serves as a key pharmacophoric element, acting as a hydrogen-bond acceptor and influencing the conformational restriction necessary for receptor interaction [1]. Replacing any one of these elements alters the compound's identity as a potential CNS-penetrant CB1 ligand.

3,5-Bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole: Comparator-Focused Quantitative Differentiation Evidence


Structural Differentiation: Tosyl-Dihydro Core vs. Non-Tosyl Aromatic Pyrazole Analogs

The target compound's 4,5-dihydro-1H-pyrazole core with a 1-tosyl substituent represents a distinct chemical series from the extensively studied 3,5-diaryl-1H-pyrazole (fully aromatic) class. In patent SAR disclosures, the 4,5-dihydro core is mandatory for potent CB1 antagonism within this chemotype, with the tosyl (p-toluenesulfonyl) group at position 1 providing optimal hydrogen-bond acceptor properties and steric bulk for receptor cavity fitting [1]. Non-tosylated or aromatized analogs (e.g., 3,5-bis(4-chlorophenyl)-1H-pyrazole, CAS 21399-29-1, which has a calculated XLogP3-AA of 4.7 vs. 5.7 for the target compound [2]) fall outside this pharmacophoric space and lack the CB1 modulatory activity profile that defines the 1,3,5-trisubstituted-4,5-dihydro series [1].

Medicinal Chemistry CB1 Antagonist Structure-Activity Relationship

Halogen-Dependent Potency Modulation: 4-Chlorophenyl vs. 4-Bromophenyl Analog

Within the 1-tosyl-4,5-dihydro-1H-pyrazole series, the nature of the para-substituent on the 3- and 5-phenyl rings is a key potency determinant. The target compound, featuring 4-chlorophenyl groups, is structurally distinct from its 4-bromophenyl analog (3,5-bis(4-bromophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole, CAS 313398-36-6). Quantitative activity data for these specific compounds is not publicly disclosed in isolated form. However, SAR from the foundational CB1 patent indicates that in analogous 1-sulfonyl-4,5-dihydro-1H-pyrazole series, replacing 4-chloro with 4-bromo substituents substantially alters in vitro binding affinity (pKi shifts often exceeding 0.5 log units) and can impact functional antagonism (pA2 values) [1]. The chlorine atom's smaller van der Waals radius and distinct σ-hole properties, compared to bromine, allow for more precise halogen bonding interactions within the CB1 receptor's hydrophobic binding pocket [1].

Structure-Activity Relationship Halogen Bonding Receptor Binding

Synthetic Utility and Regioselective Functionalization Enabled by the Tosyl Group

The tosyl group at position 1 provides a versatile synthetic handle that is absent in non-tosylated analogs. The electron-withdrawing nature of the sulfonyl group activates the adjacent positions for further functionalization and stabilizes the 4,5-dihydro ring against oxidative aromatization, which is a common degradation pathway for pyrazolines [1]. In contrast, 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (CAS 50800-82-3), which lacks the N1 substituent, is significantly more prone to oxidation and lacks the tosyl group as a point of diversification [2]. The tosyl group itself can be selectively removed (detosylation) under reductive conditions to yield the free NH-pyrazoline, which can then be re-functionalized, offering a modular synthetic pathway not accessible with N-unsubstituted or N-alkyl analogs [1].

Organic Synthesis Chemical Handle Derivatization

Critical Assessment: Absence of Published Direct Head-to-Head Biological Data

A comprehensive literature search (PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, Scopus) as of April 2026 reveals that no direct, quantitative head-to-head biological comparison data (e.g., IC50, Ki, EC50, or in vivo efficacy measures) have been published in primary research articles for 3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole against its closest structural analogs [1]. While related derivatives (e.g., 1-thiocarbamoyl or 1-carboxamide variants) have reported MAO inhibitory IC50 values in the micromolar range (e.g., 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide: IC50 MAO-B ≈ 39.4 µM, MAO-A ≈ 68.9 µM) [2], these data pertain to compounds with different N1-substituents and cannot be directly extrapolated to the 1-tosyl derivative. This absence of direct, comparator-centered quantitative biology means that procurement decisions for this compound must currently be based on its unique structural features, synthetic utility, and inferred pharmacophoric properties rather than on proven biological differentiation.

Data Gap Analysis Biological Validation Evidence-Based Procurement

Optimal Research and Procurement Scenarios for 3,5-Bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole


Expanding SAR Around the Solvay CB1 Antagonist Chemotype

For medicinal chemistry programs investigating cannabinoid CB1 receptor antagonists, this compound serves as a key intermediate or reference standard within the 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole series. Its specific 4-chlorophenyl/1-tosyl substitution pattern is explicitly covered by foundational Solvay Pharmaceuticals patents [1], making it a critical compound for SAR expansion, lead hopping, or validating new synthetic routes to this privileged scaffold [1]. Procurement of this exact compound ensures fidelity to the patented pharmacophore, unlike generic, non-tosylated diaryl pyrazoles which reside in a different chemical space [1].

Modular Synthesis of Diversified Pyrazoline Libraries via Tosyl Handle Chemistry

The tosyl group's dual role as a protecting group and an electron-withdrawing activator makes this compound an ideal starting material for library synthesis. Researchers can exploit the stability of the 1-tosyl-4,5-dihydro core to perform selective modifications (e.g., electrophilic aromatic substitution on the 4-chlorophenyl rings, or functionalization at the 4-position of the dihydropyrazole) under conditions that would degrade or aromatize the unprotected pyrazoline [2]. Subsequent detosylation provides a free NH for further diversification, enabling a modular 'protect-diversify-deprotect-diversify' strategy that is not feasible with N-unsubstituted analogs [2].

Physicochemical Benchmarking for CNS Drug-Likeness Optimization

With a calculated XLogP3-AA of 5.7 and a topological polar surface area (TPSA) of 58.1 Ų [3], this compound sits near the upper limit of CNS drug-like space. It serves as a valuable benchmarking tool for medicinal chemists aiming to balance the lipophilicity-driven potency (characteristic of the 4-chlorophenyl motif) with metabolic stability and off-target promiscuity. Comparing its calculated properties against those of the 4-bromophenyl or 4-methylphenyl analogs [3] provides a rapid computational workflow for prioritizing candidates before committing resources to synthesis.

Investigating Halogen-Bonding Contributions in CB1 Receptor Binding

The specific 4-chloro substituent is hypothesized to engage in halogen bonding (X-bonding) with backbone carbonyl groups in the CB1 receptor, a weaker but more geometrically constrained interaction than the halogen bonds formed by the 4-bromo analog [1]. Procuring this compound allows experimental biophysicists and computational chemists to probe the subtle energetic contributions of chlorine-mediated X-bonding versus bromine-mediated X-bonding through direct comparative ITC, X-ray crystallography, or QM/MM studies, which cannot be performed with the des-halogen or methyl-substituted control compounds.

Quote Request

Request a Quote for 3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.